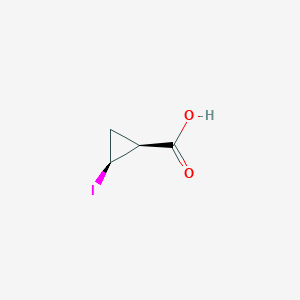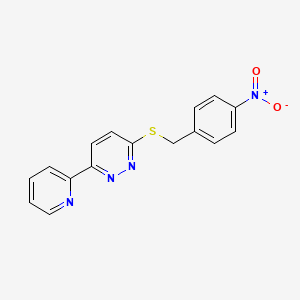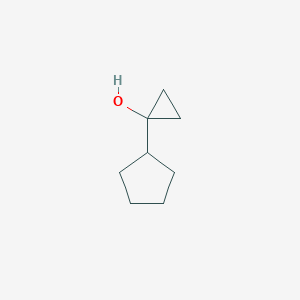
1-Cyclopentylcyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentylcyclopropan-1-ol is a cyclopropane derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promise in various fields of study, including medicinal chemistry, organic synthesis, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Plants
1-Cyclopentylcyclopropan-1-ol is not specifically studied in the available literature. However, related compounds such as 1-methylcyclopropene (1-MCP) have been extensively researched. 1-MCP acts as an inhibitor of ethylene action in plants. Studies have shown that 1-MCP effectively prevents ethylene effects in various fruits, vegetables, and floriculture crops. This ethylene inhibition is crucial for understanding the role of ethylene in plant biology and offers practical applications in preserving postharvest quality of horticultural products (Blankenship & Dole, 2003) (Watkins, 2006).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds similar to 1-Cyclopentylcyclopropan-1-ol have been a focus of several studies. For instance, research on cyclopropanols, which include 1-Cyclopentylcyclopropan-1-ol, shows their use in catalytic asymmetric allylic substitutions, highlighting their potential in creating various functional groups. These studies provide insight into the versatility of such compounds in organic synthesis (Zhang et al., 2021).
Development of Antifungal Compounds
Derivatives of similar compounds have been synthesized and evaluated for antifungal properties. For example, research on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, which are structurally related, demonstrated significant antifungal activity, indicating potential pharmacological applications (Zambrano-Huerta et al., 2019).
Application in Stereoselective Synthesis
Research has also explored the use of cyclopropyl rings, like those in 1-Cyclopentylcyclopropan-1-ol, for stereoselective synthesis in medicinal chemistry. The unique structural features of these rings make them valuable in creating biologically active compounds with specific spatial arrangements, crucial for their activity (Baird & Salaün, 1995).
Impact on Fruit Ripening
1-MCP, a compound similar to 1-Cyclopentylcyclopropan-1-ol, has been shown to significantly impact fruit ripening processes. This is evident in its ability to delay ripening and maintain quality in climacteric fruits, demonstrating its potential use in agriculture and food preservation (Zhang et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 1-Cyclopentylcyclopropan-1-ol are currently unknown. This compound is a derivative of cyclopropane , which is known to impose conformational rigidity on the molecules of physiologically active compounds . .
Mode of Action
The mode of action of 1-Cyclopentylcyclopropan-1-ol is not well-studied. As a derivative of cyclopropane, it may share some of the characteristics of other cyclopropane-containing compounds. For instance, cyclopropane derivatives have been shown to have antioxidant properties . .
Eigenschaften
IUPAC Name |
1-cyclopentylcyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8(5-6-8)7-3-1-2-4-7/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHFVVHORICQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylcyclopropan-1-ol | |
CAS RN |
1248312-70-0 |
Source


|
| Record name | 1-cyclopentylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)
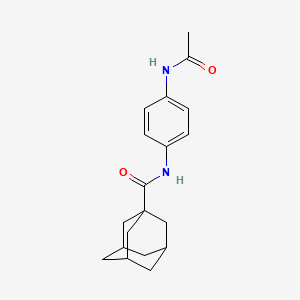
![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2381871.png)
![2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2381873.png)
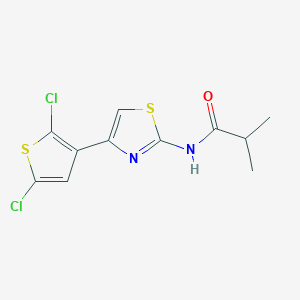
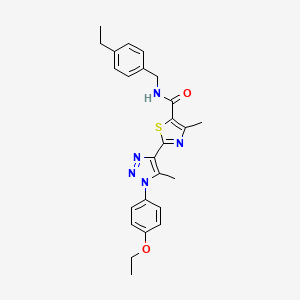
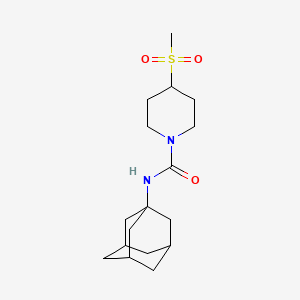
![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)
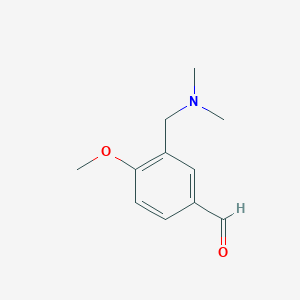
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2381883.png)
